molecular formula C15H17NO4S B2567713 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1788843-38-8

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2567713
CAS No.: 1788843-38-8
M. Wt: 307.36
InChI Key: NYBFAMOFUHABPG-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a versatile chemical compound with a unique structure that combines an acetyl group, a furan ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propan-2-yl group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.

    Sulfonamide formation: The benzenesulfonamide moiety is formed by reacting the appropriate benzene derivative with sulfonamide reagents.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a different position of the furan ring.

    4-acetyl-N-(1-(thiophen-3-yl)propan-2-yl)benzenesulfonamide: Contains a thiophene ring instead of a furan ring.

    4-acetyl-N-(1-(pyridin-3-yl)propan-2-yl)benzenesulfonamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-acetyl-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the acetyl group, furan ring, and benzenesulfonamide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-acetyl-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11(9-13-7-8-20-10-13)16-21(18,19)15-5-3-14(4-6-15)12(2)17/h3-8,10-11,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBFAMOFUHABPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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